Diethyl (5-bromo-3-nitropyridin-2-yl)propanedioate
Overview
Description
“Diethyl (5-bromo-3-nitropyridin-2-yl)propanedioate” is a chemical compound. Based on its name, it likely contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and pharmaceuticals . The compound also appears to have bromine (Br), nitro (NO2) groups, and a propanedioate (also known as malonate) ester group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyridine ring substituted with bromine and nitro groups, and a propanedioate ester group . The exact structure would depend on the positions of these substituents on the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating bromine atom . The presence of the ester could also introduce additional reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular size, and the presence of functional groups (like the nitro group and ester) would influence properties like solubility, melting/boiling points, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDRRHINJWKDTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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